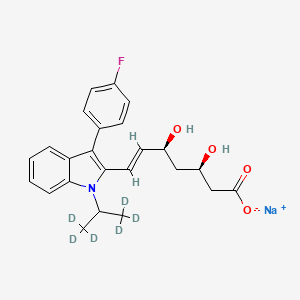

Fluvastatin (D6 sodium)

Description

Contextualization of Fluvastatin (B1673502) within HMG-CoA Reductase Inhibitor Research

Fluvastatin is a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. chemicalbook.comaacrjournals.orgmdpi.com By blocking this enzyme, Fluvastatin effectively reduces the production of mevalonic acid, a crucial precursor to cholesterol. chemicalbook.com This mechanism of action places Fluvastatin firmly within the statin class of drugs, which are widely studied for their lipid-lowering effects and their role in the prevention of cardiovascular diseases. mdpi.comahajournals.orgemrespublisher.com Research has shown that Fluvastatin can decrease serum levels of cholesterol, triglycerides, and phospholipids. caymanchem.com

Fluvastatin was the first entirely synthetic HMG-CoA reductase inhibitor to be marketed. oup.comchemicalbook.com Its unique chemical structure distinguishes it from other statins derived from fungal metabolites. oup.com This synthetic origin has facilitated a range of chemical modifications, including the development of isotopically labeled versions like Fluvastatin (D6 sodium), for research purposes. pharmaffiliates.com

Rationale for Deuterium (B1214612) Incorporation in Pharmaceutical Compounds for Research Applications

The substitution of hydrogen with deuterium, a stable and non-toxic isotope of hydrogen, is a technique increasingly employed in pharmaceutical research. researchgate.netwikipedia.org This substitution results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. researchgate.net The difference in bond energy gives rise to the "kinetic isotope effect" (KIE), where the rate of a chemical reaction can be significantly slower if the cleavage of a C-D bond is involved in the rate-determining step. nih.govportico.orgnih.gov

In the context of drug metabolism, many enzymatic reactions, particularly those catalyzed by the cytochrome P450 (CYP) family of enzymes, involve the breaking of C-H bonds. nih.govnih.gov By strategically placing deuterium atoms at sites of metabolic activity, researchers can slow down the rate of metabolism. portico.orgnih.gov This alteration in metabolic rate makes deuterated compounds invaluable tools for:

Studying reaction mechanisms: The observation of a significant KIE provides strong evidence that C-H bond cleavage is a rate-limiting step in a particular metabolic pathway. nih.govnih.gov

Investigating drug metabolism: By comparing the metabolic profile of a deuterated drug to its non-deuterated counterpart, researchers can gain insights into the specific metabolic pathways and enzymes involved in the drug's breakdown.

Improving pharmacokinetic profiles: While beyond the scope of this article's focus on research applications, it's worth noting that the KIE is also being explored to develop new drug candidates with potentially improved properties. researchgate.netportico.org

Significance of Fluvastatin (D6 sodium) as a Mechanistic Probe and Analytical Standard

Fluvastatin (D6 sodium) serves two primary and crucial roles in pharmaceutical research: as a mechanistic probe and as an analytical standard.

As a Mechanistic Probe:

The deuteration of Fluvastatin allows researchers to investigate its metabolic fate with greater precision. For example, understanding the enantioselective metabolism of Fluvastatin is critical, and deuterated standards can aid in these complex studies. researchgate.net Studies have utilized stable isotope labeling to comprehensively understand the metabolic processes of Fluvastatin. researchgate.net By using deuterated Fluvastatin, researchers can trace the molecule through various metabolic pathways and identify the resulting metabolites more easily. This is particularly important for a drug like Fluvastatin, which is known to be metabolized by enzymes such as CYP2C9. caymanchem.com

As an Analytical Standard:

In the field of bioanalysis, particularly in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), isotopically labeled compounds are the gold standard for use as internal standards. emrespublisher.comlcms.cz Fluvastatin (D6 sodium) is frequently used for the accurate quantification of Fluvastatin in biological matrices such as plasma. caymanchem.comlcms.czveeprho.com

The use of a deuterated internal standard offers several advantages:

Improved Accuracy and Precision: Because Fluvastatin (D6 sodium) has nearly identical chemical and physical properties to the non-labeled Fluvastatin, it behaves similarly during sample preparation and analysis. veeprho.com This co-elution helps to compensate for variations in sample extraction, injection volume, and ionization efficiency in the mass spectrometer. lcms.cz

High Sensitivity: LC-MS/MS methods utilizing Fluvastatin-d6 as an internal standard have been developed to achieve high sensitivity for the quantification of Fluvastatin in human plasma. lcms.cz

Reliability: The use of a stable isotope-labeled internal standard is a hallmark of robust and reliable bioanalytical methods, essential for pharmacokinetic and other research studies. veeprho.com

Table 1: Physicochemical Properties of Fluvastatin (D6 sodium)

| Property | Value |

|---|---|

| Chemical Formula | C24H19D6FNNaO4 caymanchem.com |

| Molecular Weight | 439.5 g/mol caymanchem.com |

| Appearance | Solid caymanchem.com |

| Solubility | Slightly soluble in methanol (B129727) and water caymanchem.com |

| Storage Temperature | -20°C caymanchem.com |

Table 2: Applications of Fluvastatin (D6 sodium) in Research

| Application | Description |

|---|---|

| Internal Standard | Used for the accurate quantification of Fluvastatin in biological samples (e.g., plasma) by GC- or LC-MS. caymanchem.comlcms.czglpbio.cn |

| Metabolic Research | Enables the study of Fluvastatin's metabolic pathways and the identification of its metabolites. researchgate.netveeprho.com |

| Pharmacokinetic Studies | Facilitates precise measurement of Fluvastatin concentrations over time to determine its absorption, distribution, metabolism, and excretion. veeprho.com |

| Therapeutic Drug Monitoring | Can be used to ensure accurate analysis in monitoring drug levels. veeprho.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C24H25FNNaO4 |

|---|---|

Molecular Weight |

439.5 g/mol |

IUPAC Name |

sodium;(E,3R,5S)-7-[3-(4-fluorophenyl)-1-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)indol-2-yl]-3,5-dihydroxyhept-6-enoate |

InChI |

InChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+;/t18-,19-;/m1./s1/i1D3,2D3; |

InChI Key |

ZGGHKIMDNBDHJB-VOEOVFABSA-M |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])N1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] |

Origin of Product |

United States |

Chemical Synthesis and Isotopic Labeling Methodologies for Fluvastatin D6 Sodium

Strategies for Deuterium (B1214612) Atom Incorporation into Fluvastatin (B1673502) Core Structure

The introduction of deuterium atoms into the Fluvastatin molecule is a key step in producing Fluvastatin (D6 sodium). This is primarily achieved through two main strategies: hydrogen/deuterium exchange reactions and de novo chemical synthesis using deuterated building blocks.

Hydrogen/Deuterium Exchange Reactions and Controlled Isotopic Labeling

Hydrogen/deuterium exchange (HDX) is a powerful technique for introducing deuterium into a molecule. nih.govthermofisher.com In this process, labile hydrogen atoms within the Fluvastatin structure are swapped with deuterium atoms from a deuterated solvent, such as heavy water (D2O). nih.govresearchgate.net This exchange is often catalyzed and the rate of exchange can provide information about the solvent accessibility of different parts of the molecule. thermofisher.com While HDX is a versatile method, controlling the precise location and number of incorporated deuterium atoms to achieve specific labeling patterns like that in Fluvastatin (D6 sodium) requires careful optimization of reaction conditions. nih.govchemrxiv.org

Online H/D exchange coupled with liquid chromatography-mass spectrometry (LC-MS) is a sophisticated method that allows for the real-time exchange and analysis of active hydrogen atoms, aiding in the structural elucidation of the deuterated product. researchgate.net

De Novo Chemical Synthesis Utilizing Deuterated Building Blocks

A more direct and controlled approach to synthesizing Fluvastatin (D6 sodium) involves a de novo synthesis, which builds the molecule from the ground up using deuterated starting materials. researchgate.netresearchgate.net A common method for producing Fluvastatin (D6 sodium) involves a seven-step synthesis starting from aniline (B41778) and [²H6] 2-bromopropane. researchgate.netresearchgate.net This ensures that the six deuterium atoms are precisely located on the isopropyl group of the Fluvastatin molecule. This method has been shown to produce deuterium-labeled Fluvastatin with over 98% deuterium enrichment. researchgate.netresearchgate.net

The use of deuterated building blocks is a key strategy for creating specifically labeled compounds for medicinal chemistry, allowing for tight control over the isotopic purity and distribution. nih.gov

Enantioselective Synthesis of Fluvastatin (D6 sodium) Stereoisomers

Fluvastatin is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers. nih.gov The therapeutic activity of Fluvastatin primarily resides in the (3R, 5S) and (3S, 5R) enantiomers. conicet.gov.ar Therefore, the synthesis of Fluvastatin (D6 sodium) must be enantioselective to produce the desired stereoisomers.

A highly enantioselective synthesis of Fluvastatin has been achieved through the reaction of an aldehyde with diketene (B1670635) in the presence of a titanium catalyst and a chiral Schiff base ligand. nih.gov This method allows for the production of either the (+) or (-) enantiomer of Fluvastatin with high enantiomeric excess (ee). nih.gov Subsequent diastereoselective reduction of the resulting keto moiety yields the desired syn-1,3-diol esters, which can be further purified and saponified to afford the final Fluvastatin product with greater than 99.9% ee. nih.gov

The synthesis of specific stereoisomers of deuterated Fluvastatin, such as (3R, 5S)-Fluvastatin-d6 and (3S, 5R)-Fluvastatin-d6, requires the combination of enantioselective synthesis strategies with the use of deuterated starting materials. researchgate.netresearchgate.net

Assessment of Isotopic Enrichment and Purity of Deuterated Fluvastatin Derivatives

After synthesis, it is crucial to assess the isotopic enrichment and purity of the resulting Fluvastatin (D6 sodium). This is typically achieved using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass spectrometry can determine the molecular weight of the deuterated compound, confirming the incorporation of the desired number of deuterium atoms. thermofisher.com High-resolution mass spectrometry can provide precise mass measurements to further confirm the elemental composition. researchgate.net

NMR spectroscopy is another powerful tool for characterizing deuterated compounds. ¹H NMR can be used to determine the degree of deuteration by observing the disappearance or reduction of signals corresponding to the protons that have been replaced by deuterium. chemrxiv.org

For Fluvastatin (D6 sodium) synthesized from [²H6] 2-bromopropane, analysis has shown a deuterium enrichment of over 98%. researchgate.netresearchgate.net Commercial suppliers of Fluvastatin-d6 sodium salt also provide purity data, often stating a purity of ≥95%. caymanchem.com

Table 1: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Fluvastatin |

| Fluvastatin (D6 sodium) |

| Aniline |

| [²H6] 2-bromopropane |

| (3R, 5S)-Fluvastatin |

| (3S, 5R)-Fluvastatin |

| (3R, 5S)-Fluvastatin-d6 |

| (3S, 5R)-Fluvastatin-d6 |

| Diketene |

| Titanium catalyst |

| Chiral Schiff base ligand |

| syn-1,3-diol esters |

Advanced Analytical Characterization and Quantification of Fluvastatin D6 Sodium

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bioanalytical Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the bioanalytical quantification of drugs and their metabolites due to its high sensitivity and selectivity. For Fluvastatin (B1673502) and its deuterated analog, Fluvastatin (D6 sodium), this technique enables precise measurement in complex biological matrices like human plasma.

Optimization of Mass Spectrometric Transitions and Ionization Parameters for Fluvastatin (D6 sodium)

The development of a robust LC-MS/MS method hinges on the careful optimization of mass spectrometric parameters to ensure maximum sensitivity and specificity for the analyte and its internal standard. Electrospray ionization (ESI) is commonly employed for Fluvastatin analysis, typically in negative ion mode to deprotonate the carboxylic acid group, enhancing ionization efficiency.

Key to the MS/MS method is the selection of precursor and product ion transitions, known as Multiple Reaction Monitoring (MRM). For Fluvastatin, the precursor ion [M-H]⁻ is typically observed at an m/z of 410.6. capes.gov.brresearchgate.net For Fluvastatin D6, which has six deuterium (B1214612) atoms replacing hydrogen atoms on the isopropyl group, the precursor ion is found at m/z 418.1. lcms.cz

Upon fragmentation in the collision cell, specific product ions are formed. Optimized collision energy is applied to generate a stable and abundant product ion for quantification (quantifier) and often a second product ion for confirmation (qualifier). A common quantifier product ion for Fluvastatin is m/z 266.2, while for Fluvastatin D6, the corresponding product ion is m/z 272.1. lcms.cz One study reported a second qualifier transition for Fluvastatin at m/z 224. lcms.cz

The optimization process also involves fine-tuning source-dependent and compound-dependent parameters. Source parameters like ion spray voltage, source temperature, nebulizer gas, and curtain gas are adjusted to maximize the ion signal. mdpi.comnih.gov Compound-specific parameters such as declustering potential (DP), entrance potential (EP), collision energy (CE), and collision cell exit potential (CXP) are optimized for both the analyte and the internal standard to achieve the best possible signal intensity and stability. lcms.cznih.govnih.gov

Table 1: Optimized MRM Transitions and MS Parameters for Fluvastatin and Fluvastatin D6

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role | Collision Energy (eV) | Declustering Potential (V) | Reference |

|---|---|---|---|---|---|---|

| Fluvastatin | 412.1 | 266.2 | Quantifier | 20 | -95 | lcms.cznih.gov |

| Fluvastatin | 412.1 | 224.0 | Qualifier | 22 | -95 | lcms.cz |

| Fluvastatin (D6 sodium) | 418.1 | 272.1 | Quantifier | 18-24 | -95 | lcms.cznih.gov |

Note: Data compiled from multiple sources. Precursor ion m/z values may be presented as [M+H]⁺ or [M-H]⁻ depending on the ionization mode. The table reflects values from a specific study using ESI+. lcms.cz

Application of Fluvastatin (D6 sodium) as a Stable Isotope-Labeled Internal Standard (SIL-IS) in Quantitative Bioanalysis

In quantitative bioanalysis, an internal standard (IS) is crucial for correcting variability during sample preparation and analysis. wuxiapptec.comresearchgate.net A Stable Isotope-Labeled Internal Standard (SIL-IS), such as Fluvastatin D6, is considered the gold standard. wuxiapptec.comscispace.com Because a SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences similar extraction recovery and matrix effects (ion suppression or enhancement) in the mass spectrometer. wuxiapptec.comnih.gov This ensures high accuracy and precision in the quantification of the target analyte. researchgate.net

Fluvastatin D6 is widely used as the internal standard for quantifying Fluvastatin in biological samples like human plasma. lcms.cznih.govcaymanchem.com In a typical workflow, a known concentration of Fluvastatin D6 solution (e.g., 20 ng/mL) is added to all calibration standards, quality control samples, and unknown samples at the beginning of the sample preparation process. lcms.cz Sample preparation often involves a simple protein precipitation step, for instance, using ice-cold acetonitrile (B52724) to remove plasma proteins. lcms.czmdpi.com

The method's performance is validated by assessing linearity, accuracy, precision, and the limit of detection (LOD) and quantification (LOQ). For example, a highly sensitive method demonstrated a linear dynamic range of 0.2 to 50 ng/mL for Fluvastatin in plasma, with a correlation coefficient (r²) greater than 0.995. lcms.cz The LOD for this method was reported as 0.1 ng/mL. lcms.cz The use of Fluvastatin D6 allows for reliable quantification even at very low concentrations, which is essential for pharmacokinetic studies. researchgate.netlcms.cz

Development of Enantioselective Chromatographic Methods for Fluvastatin Isomers

Fluvastatin is administered as a racemic mixture of two enantiomers: (+)-3R,5S-Fluvastatin and (-)-3S,5R-Fluvastatin. ufs.br These enantiomers can exhibit different pharmacological activities and pharmacokinetic profiles, making their separation and individual quantification important. capes.gov.brufs.brebi.ac.uk Enantioselective chromatographic methods, primarily using high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs), have been developed for this purpose.

A common approach involves using a polysaccharide-based chiral column, such as a ChiralCel OD-R or Chiralpak AD column. capes.gov.brresearchgate.netnih.gov The separation is achieved by exploiting the differential interactions between the enantiomers and the chiral selector on the CSP.

One reported method for plasma analysis utilized a ChiralCel® OD-R column with a mobile phase consisting of acetonitrile, methanol (B129727), and water (24:36:40, v/v/v) containing 0.1% formic acid. capes.gov.brresearchgate.net This method, coupled with MS/MS detection, allowed for the successful separation and quantification of the two enantiomers. capes.gov.brebi.ac.uk Another HPLC method used a Chiralpak AD column with a normal-phase mobile phase of hexane-isopropanol-trifluoroacetic acid (90:10:0.1, v/v/v) and UV detection at 239 nm. nih.gov This method showed linearity over a concentration range of 20 to 300 µmol/L for each enantiomer. nih.gov The elution order of the enantiomers can be determined using a circular dichroism detector, which identifies the negative sign of the first-eluting (-)-3S,5R enantiomer and the positive sign of the second-eluting (+)-3R,5S enantiomer. ufs.br

Table 2: Examples of Enantioselective HPLC Methods for Fluvastatin

| Chiral Column | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|

| ChiralCel® OD-R | Acetonitrile/Methanol/Water (24:36:40) + 0.1% Formic Acid | LC-MS/MS | Human Plasma | capes.gov.brresearchgate.net |

| Chiralpak AD | Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1) | UV (239 nm) | In-vitro Cellular Model | nih.gov |

| Chiralcel OD-H | Not specified, with fluorescence detection | Fluorescence (Ex: 305 nm, Em: 390 nm) | Human Plasma | ufs.brebi.ac.uk |

Complementary Spectroscopic and Chromatographic Techniques in Research

While LC-MS/MS is a dominant technique in bioanalysis, other methods like UV-Vis spectrophotometry, HPLC, and HPTLC serve as valuable tools in different stages of pharmaceutical research, particularly for quality control of bulk drugs and formulations. amazonaws.com

Ultraviolet-Visible (UV-Vis) Spectrophotometric Methods for Fluvastatin Analysis

UV-Vis spectrophotometry is a simple, cost-effective, and rapid technique for the quantitative analysis of substances that absorb ultraviolet or visible light. ijcrt.orgresearchgate.net Fluvastatin exhibits a characteristic UV absorption spectrum, which can be used for its determination in pure form and pharmaceutical dosage forms. ijcrt.orgresearchgate.net

The wavelength of maximum absorbance (λmax) for Fluvastatin depends on the solvent used. In dimethylformamide (DMF), the λmax is reported at 304 nm. ijcrt.org In 0.1 N sodium hydroxide (B78521) (NaOH), the λmax is also observed at 304 nm, while another study using 0.1 N NaOH reported a λmax of 302.4 nm. researchgate.netajpaonline.com These methods typically demonstrate linearity over a specific concentration range, for example, 5-30 µg/mL in DMF, with a high correlation coefficient (r² = 0.998). ijcrt.org The validity of these methods is confirmed through parameters like accuracy, precision, linearity, and robustness. ijcrt.orgajpaonline.com For instance, a method using 0.1 N NaOH reported a limit of detection (LOD) of 0.0811 µg/mL and a limit of quantification (LOQ) of 0.2460 µg/mL. researchgate.net

High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) in Fluvastatin Research

HPLC with UV detection is a widely used chromatographic technique for the analysis of Fluvastatin in bulk drugs and pharmaceutical formulations. eurasianjournals.comoarjpublication.comresearchgate.net These methods typically employ a reverse-phase column, such as a C18 column. oarjpublication.comresearchgate.netnih.gov

One validated RP-HPLC method used a Hypersil ODS C18 column with a mobile phase of methanol, 20mM phosphate (B84403) buffer (pH 3.0), and acetonitrile (5:3:2 v/v/v) at a flow rate of 1.2 ml/min, with UV detection at 235 nm. researchgate.net Another method for simultaneous analysis of several statins used a Restek Ultra C18 column with a gradient mobile phase of acetonitrile and water (containing 0.1% orthophosphoric acid) and UV detection at 240 nm. nih.gov These HPLC methods are validated for specificity, linearity, accuracy, and precision, making them suitable for routine quality control. eurasianjournals.comresearchgate.netnih.gov

High-Performance Thin-Layer Chromatography (HPTLC) is another valuable technique that offers simplicity, speed, and cost-effectiveness for quantitative analysis. researchgate.netnih.gov For Fluvastatin analysis, a method was developed using silica (B1680970) gel 60 F254 HPTLC plates as the stationary phase. researchgate.netresearchgate.net The mobile phase consisted of methanol–ethyl acetate-toluene-glacial acetic acid (3:5:1.8:0.2, v/v/v/v), and densitometric scanning was performed at 235 nm. researchgate.netresearchgate.net This HPTLC method was validated according to ICH guidelines and demonstrated good precision and accuracy, with reported LOD and LOQ values of 26.74 and 81.05 ng/band, respectively. researchgate.netresearchgate.net HPTLC is particularly useful for the quality control of pharmaceutical formulations and can be used for stability studies. eurasianjournals.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Fluvastatin and its Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a definitive analytical tool for the separation, identification, and quantification of volatile compounds. However, compounds like fluvastatin, which are polar and have high boiling points, are not directly suitable for GC analysis. emrespublisher.comnih.gov To overcome this, chemical derivatization is employed to increase their volatility and thermal stability. jfda-online.com

A common strategy for fluvastatin is silylation, which replaces active hydrogen atoms in hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used for this purpose. researchgate.net For example, fluvastatin can be silylated with BSTFA containing 1% TMCS at 90°C for 30 minutes. researchgate.net Another approach involves a two-step derivatization: first, an extractive alkylation with pentafluorobenzyl bromide, followed by silylation to form a bis-trimethylsilyl derivative. researchgate.net This process makes the molecule amenable to analysis in a GC system. jfda-online.com

Once derivatized, the sample is introduced into the GC, where it is separated from other components before entering the mass spectrometer. Electron Ionization (EI) is a frequently used ionization method where high-energy electrons bombard the derivatized molecule. nih.gov This results in the formation of a positively charged molecular ion (M+) and a series of characteristic fragment ions, which constitute the mass spectrum. whitman.edu The fragmentation pattern is a unique fingerprint for the compound. For TMS-derivatized compounds, a characteristic fragment is often the [M-CH₃]⁺ ion, resulting from the loss of a methyl group from a TMS moiety. mdpi.com

Negative Ion Chemical Ionization (NICI) is another sensitive technique used for fluvastatin analysis. researchgate.net In a validated method, fluvastatin was isolated from plasma, derivatized, and analyzed using GC-MS with NICI. This method demonstrated high sensitivity, with a limit of quantitation of 2 µg·L⁻¹. researchgate.net

Table 1: Example of a Validated GC-MS Method for Fluvastatin

| Parameter | Details | Reference |

|---|---|---|

| Analyte | Fluvastatin | researchgate.net |

| Derivatization | Silylation with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 1% trimethylchlorosilane (TMCS) | researchgate.net |

| GC Column | DB-1 | researchgate.net |

| Detector | Flame Ionization Detector (FID) / Mass Spectrometer (MS) | researchgate.net |

| Linearity Range | 10.0 to 50.0 µg mL⁻¹ | researchgate.net |

| Limit of Detection (LOD) | 1.0 µg mL⁻¹ | researchgate.net |

| Limit of Quantitation (LOQ) | 3.0 µg mL⁻¹ | researchgate.net |

Kinetic Spectrophotometric Methods for Fluvastatin Analysis

Kinetic spectrophotometric methods provide a simple, rapid, and cost-effective approach for quantifying fluvastatin in pharmaceutical preparations. nih.govvibgyorpublishers.org These methods are based on measuring the rate of a chemical reaction where fluvastatin is a reactant, which is directly proportional to its concentration. nih.govresearchgate.net

One established method involves the reaction of fluvastatin with 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) in an acetone (B3395972) medium at an elevated temperature (55 ± 2°C). nih.govnih.gov This reaction forms a yellow-colored product, and the rate of its formation is monitored by measuring the increase in absorbance at a wavelength of 462 nm over time. nih.govnih.gov This technique has been validated and successfully applied to dosage forms, showing good recovery and no interference from common pharmaceutical excipients. nih.gov

Another kinetic method is based on the oxidative coupling reaction of fluvastatin. vibgyorpublishers.org In one such procedure, fluvastatin is oxidized by cerium(IV) in the presence of 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) in an acidic medium. vibgyorpublishers.org The reaction produces a green-colored product, and its formation is monitored by the increase in absorbance at 615 nm. vibgyorpublishers.org A different oxidative approach uses alkaline potassium permanganate (B83412) (KMnO₄). In this reaction, the permanganate oxidizes the drug, and the rate can be determined by monitoring the change in absorbance of either the unreacted permanganate or the resulting manganate (B1198562) ion. researchgate.netscielo.br

These kinetic methods can be evaluated using different calculation procedures, such as the initial rate, rate constant, or fixed-time methods, to construct calibration curves. nih.govvibgyorpublishers.org

Table 2: Comparison of Kinetic Spectrophotometric Methods for Fluvastatin

| Method | Reagent(s) | Wavelength (λmax) | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Reference |

|---|---|---|---|---|---|

| NBD-Cl Method (Fixed Time) | 4-chloro-7-nitrobenzofurazan (NBD-Cl) | 462 nm | 10.0–90.0 | 0.134 | nih.govnih.gov |

| MBTH/Ce(IV) Method | 3-methyl-2-benzothiazolinone hydrazone (MBTH), Cerium(IV) | 615 nm | Not specified | 0.23 | vibgyorpublishers.org |

| DDQ Method | 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) | 459 nm | 1-6 | 0.33 | dergipark.org.tr |

Principles of Bioanalytical Method Validation for Deuterated Analogs in Non-Clinical Studies

In non-clinical toxicokinetic and pharmacokinetic studies, the reliability and accuracy of analytical data are paramount. europa.eu Bioanalytical method validation ensures that a specific method is suitable for its intended purpose. pmda.go.jp When using mass spectrometry, the gold standard for quantification is the use of a stable isotope-labeled (SIL) internal standard (IS), such as Fluvastatin-d6 sodium. europa.euaptochem.com

A deuterated analog like Fluvastatin-d6 is the preferred IS because it shares nearly identical physicochemical properties with the analyte (fluvastatin). aptochem.comscispace.com This similarity ensures that it co-elutes during chromatography and behaves similarly during sample extraction and ionization, effectively compensating for variations in sample preparation and matrix effects. scispace.com

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for validating bioanalytical methods. europa.eufda.gov For methods employing deuterated analogs in non-clinical studies, the validation process must rigorously assess several key parameters: europa.eu

Selectivity and Specificity: The method must demonstrate the ability to distinguish and quantify the analyte and its deuterated IS from endogenous matrix components or other potential interferences. pmda.go.jp This is typically verified by analyzing at least six different sources of blank matrix. sci-hub.se

Matrix Effect: This evaluates the influence of matrix components on the ionization of the analyte and IS. nih.gov It is assessed by comparing the response of the analyte in post-extraction spiked samples with its response in a neat solution. nih.gov The matrix effect should be minimal and consistent across different matrix lots.

Carryover: The potential for an analyte from a high-concentration sample to affect a subsequent sample is evaluated. europa.eu This is tested by injecting a blank sample immediately after the upper limit of quantification (ULOQ) sample. The response in the blank should not exceed a predefined threshold, typically 20% of the lower limit of quantification (LLOQ) for the analyte and 5% for the IS. sci-hub.se

Stability: The stability of the analyte and the deuterated IS must be confirmed under various conditions that mimic sample handling and storage. pmda.go.jp This includes short-term (bench-top), long-term (frozen), and freeze-thaw stability assessments in the biological matrix. pmda.go.jp Stock solution stability must also be documented. nih.gov

Cross-talk: A critical evaluation for methods using a SIL-IS is to check for "cross-talk" between the analyte and IS mass spectrometric detection channels. nih.govresearchgate.net This ensures that the signal from the analyte does not contribute to the signal of the IS, and vice-versa. researchgate.net This is especially important as the natural isotopic abundance of the analyte could potentially interfere with the deuterated IS signal, particularly if the mass difference is small. sci-hub.se A mass difference of at least 3 atomic mass units is generally considered sufficient for small molecules to prevent significant overlap. sci-hub.se

Table 3: Key Bioanalytical Validation Parameters for Deuterated Internal Standards

| Validation Parameter | Purpose | General Acceptance Criteria (Chromatographic Assays) | Reference |

|---|---|---|---|

| Selectivity | To ensure no significant interference at the retention time of the analyte and IS from endogenous matrix components. | Response in blank matrix should be <20% of LLOQ response. | pmda.go.jpeuropa.eu |

| Accuracy & Precision | To determine the closeness of measured values to the nominal value and the degree of scatter. | For QC samples, accuracy within ±15% of nominal; precision (CV) ≤15%. For LLOQ, accuracy within ±20%; precision ≤20%. | europa.eupmda.go.jp |

| Matrix Effect | To assess the ion suppression or enhancement from the biological matrix. | IS-normalized matrix factor should have a CV ≤15%. | europa.eu |

| Carryover | To assess the influence of a preceding sample on a subsequent one. | Response in blank after ULOQ should be ≤20% of LLOQ and ≤5% for the IS. | europa.eusci-hub.se |

| Stability (Freeze-Thaw, Bench-Top, Long-Term) | To ensure analyte concentration is not affected by storage and handling conditions. | Mean concentration of stability QCs should be within ±15% of nominal values. | pmda.go.jp |

| Cross-talk | To ensure no interference between the analyte and IS mass detection channels. | Response in the IS channel upon injection of ULOQ analyte solution should be ≤5% of IS response. Response in analyte channel upon injection of IS solution should be ≤1% of LLOQ response. | nih.govresearchgate.net |

Molecular and Cellular Pharmacodynamics of Fluvastatin D6 Sodium

Competitive Inhibition of 3-Hydroxy-3-Methylglutaryl-Coenzyme A (HMG-CoA) Reductase

The principal mechanism of action of fluvastatin (B1673502) is the selective and competitive inhibition of HMG-CoA reductase. drugbank.com This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical and rate-limiting step in the hepatic biosynthesis of cholesterol. drugbank.comnih.gov By binding to the active site of HMG-CoA reductase, fluvastatin blocks the access of the natural substrate, HMG-CoA, thereby halting the downstream production of cholesterol. This inhibition results in decreased intracellular cholesterol levels, which in turn stimulates the synthesis of low-density lipoprotein (LDL) receptors and enhances the uptake of LDL cholesterol from circulation by the liver. drugbank.com

Research indicates that fluvastatin is a potent inhibitor of this enzyme, with reported IC50 values (the concentration required to inhibit 50% of the enzyme's activity) of 8 nM and a Ki (inhibition constant) for the rat enzyme of 0.3 nM. medchemexpress.comclinisciences.combertin-bioreagent.comselleckchem.com This potent and competitive inhibition is the cornerstone of its lipid-lowering efficacy.

Inhibition Profiles against Cytochrome P450 Isoenzymes (e.g., CYP2C9, CYP3A4)

Fluvastatin undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) system. nih.gov Unlike some other statins that are majorly metabolized by CYP3A4, fluvastatin is predominantly a substrate for CYP2C9 (approximately 75%), with lesser contributions from CYP3A4 (~20%) and CYP2C8 (~5%). drugbank.comnih.gov

Beyond being a substrate, fluvastatin also demonstrates inhibitory effects on certain CYP isoenzymes. It is a selective and potent competitive inhibitor of CYP2C9, the same enzyme primarily responsible for its metabolism. nih.govnih.gov This has been demonstrated in human liver microsomes where fluvastatin significantly inhibits the hydroxylation of known CYP2C9 substrates. researchgate.net The inhibitory effect is stereoselective, with the pharmacologically more active (+)-enantiomer showing a 4-5 fold higher affinity for CYP2C9 than the (-)-enantiomer. nih.gov In contrast, its affinity for CYP3A4 and CYP2D6 is considered moderate and less likely to be clinically significant. nih.govmedsafe.govt.nz

| Isoenzyme | Role in Fluvastatin Metabolism | Inhibitory Effect by Fluvastatin | Inhibition Constant (Ki) / IC50 |

|---|---|---|---|

| CYP2C9 | Primary (~75%) drugbank.com | Potent, competitive, and stereoselective inhibitor nih.gov | Ki: 0.06 µM ((+)-fluvastatin), 0.28 µM ((-)-fluvastatin) nih.gov / IC50: 100 nM caymanchem.combertin-bioreagent.com |

| CYP3A4 | Minor (~20%) drugbank.com | Moderate affinity nih.gov | Ki > 50 µM nih.gov |

| CYP2C8 | Minor (~5%) drugbank.com | Data not prominent | Data not prominent |

| CYP2D6 | Metabolizes to 5-hydroxy fluvastatin nih.gov | Moderate affinity nih.gov | Ki > 50 µM nih.gov |

Modulation of Cellular Signaling Pathways

Recent research has uncovered a novel function of fluvastatin in protecting vascular endothelial cells from ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation. researchgate.netnih.gov Oxidized LDL (ox-LDL) is a key driver of endothelial dysfunction and is known to induce ferroptosis. nih.govmdpi.com Studies have demonstrated that fluvastatin can inhibit the ferroptosis of vascular endothelial cells induced by ox-LDL. caymanchem.combertin-bioreagent.comresearchgate.net This protective effect suggests a mechanism for vascular protection that is independent of its cholesterol-lowering action. nih.govspandidos-publications.com

The protective effect of fluvastatin against ferroptosis is directly linked to its ability to modulate key antioxidant defense systems. researchgate.netmdpi.com The System Xc-/GSH/GPX4 axis is a crucial pathway that prevents lipid peroxidation-mediated ferroptosis. frontiersin.org Ox-LDL induces ferroptosis by suppressing the expression of two critical components of this axis: Glutathione Peroxidase 4 (GPX4) and the cystine-glutamate antiporter (System Xc-). researchgate.netnih.govspandidos-publications.com

Fluvastatin has been shown to counteract this effect by reversing the ox-LDL-induced decreases in both GPX4 and System Xc- levels in human umbilical vein endothelial cells (HUVECs). caymanchem.combertin-bioreagent.comresearchgate.net By restoring the levels of these protective proteins, fluvastatin enhances the cell's capacity to neutralize lipid peroxides, thereby inhibiting ferroptosis and preserving endothelial function. researchgate.netnih.gov Knockdown experiments have confirmed that suppressing GPX4 and System Xc- partially blocks the protective effects of fluvastatin, further solidifying this mechanism of action. nih.govspandidos-publications.com The inhibition of HMG-CoA reductase by statins may also play a role in regulating GPX4 activity, as the mevalonate (B85504) pathway is involved in GPX4 synthesis. nih.govamegroups.cn

Fluvastatin also exerts protective effects on vascular smooth muscle cells (VSMCs) by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-dependent antioxidant pathway. medchemexpress.comclinisciences.comselleckchem.complos.org Nrf2 is a master regulator of antioxidant response, and its activation leads to the expression of numerous protective genes.

In cultured VSMCs, fluvastatin has been found to upregulate Nrf2 and its downstream antioxidant target genes, such as NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme oxygenase-1 (HO-1). plos.orgnih.gov This activation is dependent on the ERK5 signaling pathway. plos.org By stimulating the ERK5-Nrf2 signaling axis, fluvastatin enhances the antioxidant capacity of VSMCs, protecting them from oxidative stress and inhibiting processes like cell proliferation and migration induced by advanced glycation end products (AGEs), which are implicated in diabetic vasculopathy. plos.orgnih.gov

Reversal of Oxidized LDL-Induced Decreases in Glutathione Peroxidase 4 (GPX4) and System Xc- Cystine-Glutamate Antiporter Levels

Stereoselectivity in Fluvastatin's Pharmacological Actions

Fluvastatin is administered as a racemic mixture, containing equal amounts of the (+)-(3R,5S) and (–)-(3S,5R) enantiomers. drugbank.comnih.gov These enantiomers exhibit significant differences in their pharmacological and pharmacokinetic properties. nih.govebi.ac.uk

The primary pharmacological activity, the inhibition of HMG-CoA reductase, resides mainly in the (+)-(3R,5S)-fluvastatin isomer. nih.govebi.ac.uk This stereoselectivity also extends to its interaction with metabolic enzymes. As mentioned previously, the inhibition of CYP2C9 is stereoselective, with the (+)-(3R,5S) enantiomer being a more potent inhibitor than the (–)-(3S,5R) form. nih.gov Studies investigating the effects of the four optical isomers of fluvastatin have also revealed enantiospecific activation of the pregnane (B1235032) X receptor (PXR), a key regulator of drug-metabolizing enzymes like CYP3A4. plos.org These findings highlight that the biological actions of fluvastatin are highly dependent on the specific stereochemistry of its isomers. plos.orgendocrine-abstracts.org

Metabolism and Biotransformation Research of Fluvastatin D6 Sodium in Preclinical Models

Elucidation of Major Metabolic Pathways (Hydroxylation, N-Dealkylation, Beta-Oxidation)

The metabolism of fluvastatin (B1673502) is extensive and occurs primarily in the liver. fda.govnih.gov Preclinical and human studies have identified three major metabolic pathways: hydroxylation, N-dealkylation, and beta-oxidation. nih.govfda.govdrugbank.com

Hydroxylation: This is a primary metabolic route for fluvastatin. It involves the addition of a hydroxyl group to the indole (B1671886) ring of the molecule, principally at the 5- and 6-positions, forming 5-hydroxyfluvastatin and 6-hydroxyfluvastatin. nih.govdrugbank.comrsc.org These hydroxylated metabolites have some pharmacological activity but are not found in systemic circulation in their active form. fda.govfda.gov

N-Dealkylation: This pathway involves the removal of the isopropyl group from the nitrogen atom of the indole ring, resulting in the formation of N-desisopropyl fluvastatin. nih.govdrugbank.comrsc.org This process is a common metabolic reaction for drugs containing N-alkylamino moieties. semanticscholar.orgencyclopedia.pub

Following these initial transformations, the resulting metabolites can be further conjugated with glucuronic acid or sulfates before being eliminated. drugbank.com The vast majority of a fluvastatin dose is eliminated in the feces as metabolites, with very little of the unchanged drug being excreted. fda.govfda.gov

Identification of Contributing Cytochrome P450 Isoforms (e.g., CYP2C9, CYP2C8, CYP3A4)

The metabolism of fluvastatin is predominantly mediated by the cytochrome P450 (CYP) system of enzymes in the liver. nih.gov Several isoforms are involved, with CYP2C9 playing the most significant role. nih.govdrugbank.comnih.gov

CYP2C9: This isoform is the primary enzyme responsible for fluvastatin metabolism, accounting for approximately 75% of its clearance. nih.govdrugbank.com It is capable of generating all three major types of metabolites: 5-hydroxyfluvastatin, 6-hydroxyfluvastatin, and N-desisopropyl fluvastatin. rsc.orgnih.govpharmgkb.orgnih.gov

CYP3A4: This isoform contributes to a lesser extent, accounting for about 20% of fluvastatin's metabolism. nih.govdrugbank.comfda.gov Its primary role is in the formation of 5-hydroxyfluvastatin. rsc.orgnih.govnih.gov

CYP2C8: This isoform has a minor role, contributing to approximately 5% of the metabolic clearance of fluvastatin. nih.govdrugbank.comfda.gov Like CYP3A4, it is also involved in the formation of 5-hydroxyfluvastatin. rsc.orgnih.govnih.gov

CYP2D6: Some studies also indicate the involvement of CYP2D6 in the formation of 5-hydroxyfluvastatin. rsc.orgnih.govnih.gov

The significant reliance on CYP2C9 for metabolism makes fluvastatin susceptible to interactions with drugs that inhibit or induce this enzyme. nih.govjst.go.jp Genetic variations in the CYP2C9 gene can also lead to interindividual differences in fluvastatin metabolism and response. nih.govjst.go.jp

Table 1: Cytochrome P450 Isoforms and their Contribution to Fluvastatin Metabolism

| Isoform | Approximate Contribution | Primary Metabolites Formed |

|---|---|---|

| CYP2C9 | ~75% nih.govdrugbank.com | 5-hydroxyfluvastatin, 6-hydroxyfluvastatin, N-desisopropyl fluvastatin rsc.orgnih.gov |

| CYP3A4 | ~20% nih.govdrugbank.com | 5-hydroxyfluvastatin rsc.orgnih.gov |

| CYP2C8 | ~5% nih.govdrugbank.com | 5-hydroxyfluvastatin rsc.orgnih.gov |

| CYP2D6 | Minor | 5-hydroxyfluvastatin rsc.orgnih.gov |

Role of Deuteration in Metabolic Soft Spot Identification and Pathway Elucidation

Deuteration, the substitution of hydrogen with its heavier isotope deuterium (B1214612), is a valuable tool in drug metabolism research. juniperpublishers.com For fluvastatin, a deuterated version, Fluvastatin-d6 sodium, is available and serves as an internal standard for quantification in mass spectrometry-based assays. caymanchem.commedchemexpress.com

The strategic placement of deuterium at metabolically labile positions, or "soft spots," can significantly slow down the rate of metabolism at that site due to the kinetic isotope effect. juniperpublishers.com This can help in:

Identifying key metabolic sites: By observing which metabolic pathways are slowed or altered upon deuteration, researchers can pinpoint the primary sites of metabolic attack.

Improving metabolic stability: By slowing down metabolism, deuteration can potentially increase a drug's half-life and exposure.

Altering metabolite profiles: Deuteration can sometimes lead to "metabolic shunting," where the metabolic machinery shifts to alternative pathways, potentially reducing the formation of undesirable or toxic metabolites. juniperpublishers.com

While specific preclinical studies on Fluvastatin (D6 sodium) detailing metabolic shunting or altered pathways are not extensively published, the principles of using deuterated compounds are well-established in pharmaceutical research. juniperpublishers.com

Stereoselective Aspects of Fluvastatin Metabolism

Fluvastatin is administered as a racemic mixture of two enantiomers: the pharmacologically active (+)-3R,5S isomer and the inactive (-)-3S,5R isomer. nih.govendocrine-abstracts.org The metabolism of fluvastatin exhibits stereoselectivity, meaning the two enantiomers are processed differently by the body. nih.govnih.gov

In vivo studies have shown that there is stereoselective hepatic uptake during the first pass metabolism, favoring the active enantiomer. fda.govfda.gov This results in different peak plasma concentrations for the two enantiomers. fda.govfda.gov However, after the initial peak, both enantiomers appear to be eliminated at a similar rate. fda.govfda.gov Both enantiomers undergo similar metabolic transformations. drugbank.com

Pharmacokinetic studies in rats have also demonstrated stereoselective disposition of fluvastatin enantiomers. nih.gov This highlights the importance of considering stereochemistry when evaluating the metabolism and pharmacokinetics of chiral drugs like fluvastatin.

Preclinical Pharmacokinetic and Distribution Studies of Fluvastatin D6 Sodium

Absorption and Distribution Kinetics in In Vitro and Animal Models

Preclinical and clinical studies of fluvastatin (B1673502) provide a baseline for understanding the absorption and distribution of its deuterated analogue.

Absorption In animal models and humans, fluvastatin is rapidly and almost completely absorbed from the gastrointestinal tract, with over 90% absorption reported. drugbank.comnih.gov However, it undergoes significant first-pass metabolism in the liver, which results in a low systemic bioavailability, estimated to be between 24% and 29%. drugbank.comnih.govnih.gov

Distribution Fluvastatin is characterized by its hydrophilic nature and extensive binding to plasma proteins, which limits its distribution into extrahepatic tissues. nih.gov The volume of distribution (Vd) is consequently low, estimated at 0.35 L/kg. nih.gov In vitro studies using blood from rats, dogs, and humans showed that only a small fraction of fluvastatin is taken up by red blood cells. nih.gov Preclinical animal studies have also indicated that fluvastatin can be secreted into breast milk, with a milk-to-plasma concentration ratio of approximately 2:1. nih.gov

| Parameter | Finding | Species/Model |

| Absorption Rate | Rapid and nearly complete (>90%) | Human |

| Systemic Bioavailability | 24% - 29% (due to first-pass effect) | Human |

| Volume of Distribution (Vd) | 0.35 L/kg | Human |

| Tissue Penetration | Minimal in extrahepatic tissues | General |

| Red Blood Cell Uptake | 19-33% | Rat |

| Red Blood Cell Uptake | ≤15% | Dog, Human |

| Milk:Plasma Ratio | ~2:1 | Animal Models |

Mechanisms of Hepatic Uptake, Extraction, and Biliary Excretion

The liver is the primary site of action and elimination for fluvastatin.

Hepatic Uptake and Extraction Fluvastatin exhibits high selectivity for the liver, a characteristic attributed to its efficient first-pass uptake following oral administration. e-lactancia.org As a relatively hydrophilic statin, its uptake into hepatocytes is mediated by active carrier-mediated transport processes. e-lactancia.org After absorption, it is almost entirely extracted from the portal circulation and metabolized by the liver. nih.gov

Metabolism The metabolism of fluvastatin occurs primarily in the liver through hydroxylation and N-deisopropylation. drugbank.comnih.gov This process is catalyzed by several cytochrome P450 (CYP) isoenzymes, with CYP2C9 being the principal contributor (approximately 75%), followed by CYP3A4 (around 20%) and CYP2C8 (about 5%). drugbank.comnih.gov The resulting hydroxylated metabolites have some pharmacological activity but are not found in significant concentrations in systemic circulation as they are rapidly conjugated and eliminated. drugbank.com

Biliary Excretion The main route of elimination for fluvastatin and its metabolites is through biliary excretion into the feces. nih.gov Studies show that approximately 90-95% of an administered dose is recovered in the feces, with less than 2% excreted as the unchanged parent drug. drugbank.comnih.govutupub.fi Around 5% of the dose is eliminated in the urine. drugbank.comnih.gov

| Process | Details | Key Enzymes/Transporters |

| Primary Site of Action | Liver | - |

| Hepatic Uptake | Active carrier-mediated transport | OATPs (presumed) |

| Metabolism Pathways | Hydroxylation, N-deisopropylation | CYP2C9 (75%), CYP3A4 (~20%), CYP2C8 (~5%) |

| Primary Excretion Route | Biliary / Fecal (~90-95%) | BCRP, P-gp, MRP2, MRP3, MRP4 |

| Urinary Excretion | Minor (~5%) | - |

Plasma Protein Binding Characteristics and Implications for Research Models

Fluvastatin's interaction with plasma proteins is a key determinant of its pharmacokinetic profile.

Binding Characteristics In preclinical animal models (rat, dog) and in humans, fluvastatin is highly bound to plasma proteins, with a bound fraction of 98% or greater. drugbank.comnih.govnih.gov The primary binding protein in human plasma is albumin. nih.gov Studies have shown that the binding is not dependent on concentration in dog and human plasma, though some concentration dependence was observed in rat plasma. nih.gov Both enantiomers of the racemic fluvastatin mixture are highly bound (>99%), and the binding of one does not affect the other. nih.gov

Implications for Research Models The high degree of plasma protein binding contributes to the low volume of distribution and confines the drug primarily to the bloodstream and the liver. nih.gov An important finding for preclinical research is that at therapeutic concentrations, fluvastatin's protein binding is not affected by the presence of other highly protein-bound drugs, such as warfarin, salicylic (B10762653) acid, or glyburide. nih.govnih.gov Likewise, fluvastatin does not influence the binding of these agents. nih.gov This suggests a low likelihood of pharmacokinetic interactions resulting from displacement from plasma proteins, a factor that simplifies the interpretation of drug-drug interaction studies in research models.

| Parameter | Finding | Species |

| Protein Binding (%) | ≥98% | Human, Dog, Rat |

| Major Binding Protein | Albumin | Human |

| Enantiomer Binding | >99% for both | Human |

| Effect of Co-solutes | Binding unaffected by warfarin, salicylic acid, glyburide | Human |

Influence of Deuteration on Preclinical Pharmacokinetic Profiles

The replacement of hydrogen with deuterium (B1214612) atoms to create Fluvastatin (D6 sodium) has significant, predictable implications for its pharmacokinetic profile. While direct comparative preclinical studies are not publicly available, the principles of the kinetic isotope effect provide a strong basis for these expectations.

Deuterium forms a more stable covalent bond with carbon than hydrogen does. nih.gov As a result, metabolic reactions that involve the cleavage of a carbon-deuterium (C-D) bond proceed more slowly than the cleavage of a corresponding carbon-hydrogen (C-H) bond. This phenomenon is known as the kinetic isotope effect. nih.gov

Fluvastatin is metabolized in part via N-dealkylation of its isopropyl group. nih.gov The "D6" designation in Fluvastatin (D6 sodium) indicates that the six hydrogen atoms on the isopropyl group's two methyls have been replaced with deuterium. This specific site of deuteration is expected to slow the rate of N-deisopropylation, one of the drug's metabolic pathways.

Potential consequences of this reduced metabolic rate include:

Increased Systemic Exposure: A slower metabolism could lead to a higher area under the curve (AUC) and increased maximum concentration (Cmax).

Longer Half-Life: Reduced clearance would likely extend the elimination half-life of the compound compared to its non-deuterated counterpart.

Metabolic Shifting: The N-dealkylation pathway's slowing could redirect a larger portion of the drug toward other metabolic routes, such as hydroxylation by CYP2C9 and CYP3A4.

This deliberate modification of a drug's metabolic profile is the principle behind the development of some deuterated drugs approved for therapeutic use, as it can lead to improved pharmacokinetic properties. nih.gov For Fluvastatin (D6 sodium), this predictable alteration in metabolism makes it an excellent internal standard, as its retention time is nearly identical to fluvastatin, but its distinct mass allows for precise quantification without interfering with the measurement of the non-deuterated analyte.

Chemical Stability and Degradation Pathway Elucidation of Fluvastatin D6 Sodium

Forced Degradation Studies Under Various Stress Conditions (e.g., Hydrolysis, Oxidation, Photolysis)

Forced degradation studies, or stress testing, are essential for identifying potential degradation products and understanding the intrinsic stability of a drug molecule. researchgate.netinnovareacademics.inbiomedres.us Statins as a class of drugs are known to be susceptible to degradation, particularly through hydrolysis, especially in the presence of high temperatures and humidity. researchgate.netinnovareacademics.in

Studies on non-deuterated Fluvastatin (B1673502) sodium have demonstrated its degradation under various stress conditions. The drug is susceptible to degradation under acidic, alkaline, oxidative, and photolytic conditions. researchgate.netinnovareacademics.in

Hydrolysis: Fluvastatin undergoes degradation in both acidic and alkaline environments. In one study, significant degradation was observed when the drug was subjected to 1 M HCl at 80°C for 8 hours. researchgate.net Alkaline hydrolysis also leads to the formation of degradation products. researchgate.netinnovareacademics.in

Oxidation: Oxidative stress conditions also result in the degradation of Fluvastatin. researchgate.net The molecule is susceptible to oxidation, which can lead to the formation of various related substances. targetmol.com

Photolysis: Exposure to UV light has been shown to cause degradation of Fluvastatin. researchgate.net

The following table summarizes the conditions under which Fluvastatin has been shown to degrade.

| Stress Condition | Parameters | Observation |

| Acid Hydrolysis | 1 M HCl, 80°C, 8 hours | Significant degradation observed. researchgate.net |

| Alkaline Hydrolysis | 0.1 M NaOH | Degradation occurs. innovareacademics.in |

| Oxidation | 3% H₂O₂ | Degradation occurs. |

| Photolysis | UV light | Degradation observed. researchgate.net |

Identification and Structural Characterization of Degradation Products

The degradation of Fluvastatin leads to the formation of several impurities and degradation products. The biotransformation of Fluvastatin in humans results in metabolites such as the desisopropylpropionic acid derivative, 5-hydroxy Fluvastatin, and 6-hydroxy Fluvastatin. nih.gov While not all of these are direct results of chemical degradation under storage or stress conditions, they provide insight into the reactive sites of the molecule.

A number of impurities of Fluvastatin have been identified and are available as reference standards, which are crucial for the accurate monitoring of the drug's purity. cleanchemlab.comsynzeal.com These include various isomers and related compounds formed through different degradation pathways. Some of the known related compounds and impurities include:

Fluvastatin EP Impurity A, B, C, D, E, F, G cleanchemlab.comsynzeal.comalentris.org

(3R,5R)-Fluvastatin Sodium Salt cleanchemlab.com

(3R,5S)-Fluvastatin t-Butyl Ester alentris.org

5-Oxo Fluvastatin artis-standards.com

The structures of these degradation products are typically elucidated using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Kinetic Analysis of Fluvastatin (D6 sodium) Degradation in Solution and Solid State

Kinetic studies are performed to understand the rate at which a drug degrades. For Fluvastatin sodium, degradation kinetics in solution have been investigated. One study found that the degradation under both acidic and oxidative conditions followed apparent first-order kinetics. researchgate.net The rate constants were determined to be 0.0191 µg/mL/min for acidic degradation and 0.0048 µg/mL/min for oxidative degradation. researchgate.net

Another study on the in-vitro dissolution of Fluvastatin sodium from microspheres indicated that the drug release followed zero-order kinetics. researchgate.net While this pertains to a formulation, it provides insights into the drug's behavior in a hydrated matrix.

The stability of Fluvastatin (D6 sodium) in a solid state is noted to be stable for at least four years when stored at -20°C. caymanchem.com In solution, particularly in solvents like DMSO and water, the stability is more limited, with recommendations for storage at -80°C for up to one year. targetmol.comclinisciences.com

The following table summarizes the reported degradation kinetics for Fluvastatin.

| Condition | Kinetic Model | Rate Constant |

| Acidic Degradation (in solution) | Apparent first-order | 0.0191 µg/mL/min researchgate.net |

| Oxidative Degradation (in solution) | Apparent first-order | 0.0048 µg/mL/min researchgate.net |

Advanced Research Applications and Methodological Enhancements Utilizing Fluvastatin D6 Sodium

Deuterated Probes for Metabolic Tracer Studies in Systems Biology Research

The use of stable isotope-labeled compounds, such as Fluvastatin-D6, is a cornerstone of metabolic tracer studies within systems biology. These deuterated probes allow researchers to track the metabolic fate of a compound in a living system without the need for radioactive isotopes. iris-biotech.debohrium.comlgcstandards.com The low natural abundance of deuterium (B1214612) ensures that the administered labeled compound can be detected with minimal background interference. bohrium.com

Enhancement of Analytical Sensitivity and Accuracy in Quantitative Bioanalysis

Fluvastatin-D6 is widely employed as an internal standard in quantitative bioanalysis, particularly in methods utilizing liquid chromatography-mass spectrometry (LC-MS/MS). caymanchem.comcaymanchem.comveeprho.com The primary role of an internal standard is to correct for variability during sample preparation, injection, and ionization in the mass spectrometer, thereby improving the accuracy and precision of the analytical method. aptochem.comnebiolab.com

The ideal internal standard co-elutes with the analyte of interest and exhibits similar extraction recovery and ionization response. aptochem.com Because deuterated standards like Fluvastatin-D6 are chemically almost identical to their non-labeled counterparts, they fulfill these criteria exceptionally well. acanthusresearch.com This similarity minimizes the "matrix effect," where other components in a biological sample (like plasma or urine) can interfere with the ionization of the target analyte, leading to inaccurate quantification. acanthusresearch.com

The use of Fluvastatin-D6 as an internal standard has been demonstrated to significantly enhance the sensitivity and reliability of bioanalytical methods for quantifying fluvastatin (B1673502) in biological matrices. veeprho.comlcms.cz For example, a high-sensitivity LC-MS/MS method for quantifying fluvastatin in human plasma utilized Fluvastatin-D6 as the internal standard, achieving a low limit of detection (LOD) of 0.1 ng/mL and a linear dynamic range of 0.2 to 50 ng/mL. lcms.cz The stable isotope-labeled internal standard compensates for potential measurement errors, leading to more robust and reproducible results. texilajournal.com

Table 1: LC-MS/MS Method Parameters for Fluvastatin Quantification

| Parameter | Value |

|---|---|

| Analyte | Fluvastatin |

| Internal Standard | Fluvastatin-D6 |

| Biological Matrix | Human Plasma |

| Sample Preparation | Protein Precipitation |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Linear Dynamic Range | 0.2 - 50 ng/mL |

| Correlation Coefficient (r²) | >0.995 |

This table summarizes the key parameters of a validated LC-MS/MS method for the quantification of fluvastatin using Fluvastatin-D6 as an internal standard. lcms.cz

Mechanistic Investigations of Drug-Drug Interactions (DDI) at the Enzymatic Level In Vitro

Fluvastatin is metabolized primarily by the cytochrome P450 (CYP) isoform CYP2C9, and to a lesser extent by CYP3A4 and CYP2C8. drugbank.com It is also a known inhibitor of CYP2C9. caymanchem.comcaymanchem.com Understanding the potential for drug-drug interactions (DDIs) is a critical aspect of drug development. In vitro studies using Fluvastatin-D6 can help elucidate the mechanisms of these interactions.

By using Fluvastatin-D6 as a probe substrate for CYP2C9 in in vitro systems, such as human liver microsomes, researchers can investigate how other co-administered drugs inhibit or induce the metabolism of fluvastatin. The use of the deuterated form allows for precise quantification of fluvastatin and its metabolites, even in complex biological matrices, facilitating a clear assessment of the impact of the interacting drug on its metabolic pathway. plos.org

Conversely, Fluvastatin-D6 can be used to study the inhibitory effect of fluvastatin on the metabolism of other drugs that are substrates of CYP2C9. For example, studies have investigated the interaction between fluvastatin and losartan, a drug also metabolized by CYP2C9. nih.gov While in that specific study, fluvastatin did not significantly alter the pharmacokinetics of losartan, the methodology highlights how a well-characterized inhibitor and its deuterated analog can be used to probe enzymatic pathways and predict potential clinical DDIs. nih.gov Such in vitro DDI studies are essential for regulatory submissions and for providing guidance on safe co-administration of drugs. nih.govhelsinki.fi

Applications in Drug Discovery and Development Methodologies

The process of drug discovery and development is lengthy and expensive, with many promising compounds failing due to poor metabolic stability or toxicity. informaticsjournals.co.in Deuteration of drug candidates, a strategy known as the "deuterium approach," is an innovative method to improve a drug's metabolic profile. informaticsjournals.co.in The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. informaticsjournals.co.in This "kinetic isotope effect" can slow down the rate of metabolism, potentially leading to an improved biological half-life and prolonged drug action. bohrium.cominformaticsjournals.co.in

Fluvastatin-D6 serves as a practical example of a deuterated compound used in pharmaceutical research. silantes.com While Fluvastatin-D6 itself is primarily used as an analytical tool, the principles behind its creation are applied in drug discovery to enhance the properties of new chemical entities. informaticsjournals.co.in Medicinal chemists can strategically replace hydrogen atoms at sites of metabolic attack with deuterium to create more robust drug candidates. plos.org

The use of stable isotope-labeled compounds is integral throughout the drug development process, from early discovery to preclinical and clinical ADME studies. iris-biotech.demdpi.com They are crucial for quantitative metabolomics, which helps in identifying biomarkers to monitor the response to drug treatment. iris-biotech.de

Utility in High-Throughput Screening and Early Drug Candidate Characterization

High-throughput screening (HTS) is a key technology in modern drug discovery, allowing for the rapid testing of thousands of compounds to identify potential "hits" or "leads" that interact with a specific biological target. mdpi.combmglabtech.com In the context of early drug candidate characterization, HTS methods are used to assess properties like metabolic stability and potential for drug-drug interactions. mdpi.com

LC-MS/MS-based assays are frequently used in HTS formats to support these studies. The use of deuterated internal standards like Fluvastatin-D6 is critical for ensuring the quality and reliability of the large datasets generated in HTS. aptochem.comle.ac.uk The robustness and accuracy afforded by stable isotope-labeled standards are essential for making correct decisions about which compounds to advance in the development pipeline. aptochem.com

For example, in an HTS campaign to identify inhibitors of CYP2C9, Fluvastatin-D6 could be used as the substrate, and its rate of metabolism could be measured across a large library of test compounds. The precision offered by the deuterated standard would allow for the confident identification of true inhibitors. glpbio.cn This enables the early elimination of compounds with undesirable properties, saving time and resources. mdpi.com The ability to generate reliable data quickly makes deuterated standards like Fluvastatin-D6 invaluable in the fast-paced environment of drug discovery. bmglabtech.comnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Fluvastatin |

| Fluvastatin (D6 sodium) |

| Losartan |

| Atorvastatin |

| Pravastatin |

| Rosuvastatin |

| Simvastatin |

| Warfarin |

| Salicylic (B10762653) acid |

| Glyburide |

| Niacin |

| Propranolol |

| Digoxin |

Future Research Directions and Translational Potential of Deuterated Fluvastatin

Exploration of Novel Deuteration Sites for Optimized Research Probes

Currently, the commercially available Fluvastatin (B1673502) (D6 sodium) has deuterium (B1214612) atoms located on the N-isopropyl group. While effective for mass spectrometry, synthesizing fluvastatin with deuterium at other specific locations could create highly optimized research probes. Placing deuterium at metabolically active sites, for example, could offer a more nuanced view of the drug's metabolic pathways and the formation of its various metabolites. acanthusresearch.com

Future research should prioritize the synthesis of fluvastatin analogs with deuterium substitutions at alternative positions, such as the fluorophenyl ring or the heptenoic acid side chain. These novel compounds could be instrumental in:

Investigating Metabolic Pathways: Determining if deuteration at specific sites can alter the metabolic processing of fluvastatin, potentially redirecting it from forming certain metabolites.

Understanding Enzyme Interactions: Using these specialized deuterated compounds to study kinetic isotope effects during interactions with metabolizing enzymes like Cytochrome P450 2C9 (CYP2C9). pharmgkb.org

Improving In Vivo Imaging: Developing deuterated and radiolabeled fluvastatin tracers could enable non-invasive imaging, allowing for the visualization of drug distribution and target engagement within preclinical models.

Development of Advanced Analytical Platforms for Comprehensive Fluvastatin (D6 sodium) Profiling

Fluvastatin (D6 sodium) is well-established as a reliable internal standard for quantifying the parent drug in biological samples. lcms.czcaymanchem.com However, to gain a more complete picture of its behavior in the body, more advanced analytical platforms are necessary. Standard methods often focus only on fluvastatin itself, missing the broader context of its metabolic byproducts. tandfonline.comd-nb.info

Future analytical development should focus on:

Simultaneous Metabolite Quantification: Creating and validating high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods that can measure fluvastatin and its primary metabolites (e.g., 5-hydroxyfluvastatin, 6-hydroxyfluvastatin, and N-desisopropyl fluvastatin) at the same time. drugbank.comnih.govresearchgate.net

Integrating Chiral Separations: Incorporating chiral chromatography techniques is essential to separate and quantify the individual enantiomers of both fluvastatin and its metabolites, acknowledging the stereoselective nature of its metabolism. researchgate.netcapes.gov.brufs.br

Utilizing High-Resolution Mass Spectrometry (HRMS): Employing HRMS can help identify and characterize previously unknown or unexpected metabolites of deuterated fluvastatin, offering a more exhaustive view of its biotransformation.

Table 1: Selected Analytical Methods for Fluvastatin and its Enantiomers

| Analytical Target | Biological Matrix | Method | Key Aspects |

| Fluvastatin | Human Plasma | LC/MS/MS | A rapid and sensitive method using Fluvastatin-d6 as an internal standard with a limit of detection of 0.1 ng/mL. lcms.cz |

| Fluvastatin Enantiomers | Human Plasma | Chiral HPLC with Fluorescence Detection | Enabled the stereoselective study of pharmacokinetics, revealing higher plasma concentrations of the (-)-3S,5R isomer. nih.gov |

| Fluvastatin Enantiomers | Human Plasma | Chiral LC-MS/MS | First reported enantioselective analysis using LC-MS/MS, providing high specificity and accuracy for pharmacokinetic studies. researchgate.netcapes.gov.br |

| Fluvastatin Enantiomers | In Vitro Cell Models | Chiral HPLC with UV Detection | Method validated for studying stereoselectivity in a cellular context. nih.gov |

| Fluvastatin Enantiomers | Pharmaceutical Dosage | Capillary Electrophoresis (CE) | Developed for determining the enantiomeric purity of fluvastatin, offering a cost-effective alternative to HPLC. researchgate.net |

Deeper Elucidation of Stereoselective Pharmacological and Metabolic Pathways

Fluvastatin is administered as a racemic mixture, composed of two enantiomers: (+)-3R,5S-fluvastatin and (-)-3S,5R-fluvastatin. ufs.br These enantiomers exhibit different pharmacological activities and are metabolized differently in the body, a phenomenon known as stereoselectivity. nih.govnih.gov The (+)-3R,5S enantiomer is significantly more active in inhibiting HMG-CoA reductase. ufs.brnih.gov The primary enzyme responsible for metabolizing both enantiomers is CYP2C9. pharmgkb.orgnih.govplos.org

Using deuterated versions of each fluvastatin enantiomer can provide powerful tools for a more profound understanding of these stereoselective pathways. Future research should concentrate on:

Isotope Effects on Enantiomer Metabolism: Synthesizing individual deuterated enantiomers to investigate kinetic isotope effects on their metabolism by CYP2C9 and other enzymes. This could reveal subtle but important differences in how each enantiomer is processed.

Stereoselective Protein Binding: Employing deuterated enantiomers to accurately measure how each binds to plasma proteins, which can affect their distribution and availability in the body. wikipedia.org

Enantiomer-Specific Drug Interactions: Using deuterated fluvastatin enantiomers to explore how other drugs that interact with CYP2C9 might differentially affect the metabolism of (+)- and (-)-fluvastatin. nih.gov

Role of Deuterated Fluvastatin in Understanding Statin Class Mechanisms Beyond HMG-CoA Reductase Inhibition

While the primary therapeutic benefit of statins like fluvastatin comes from inhibiting HMG-CoA reductase, there is growing evidence that they have other beneficial effects, often called "pleiotropic" effects. nih.govnih.gov These effects, which are independent of cholesterol-lowering, include anti-inflammatory, antioxidant, and immunomodulatory actions. fortunejournals.comfortunejournals.com Deuterated fluvastatin can serve as a precise tool to investigate these complex mechanisms.

Future studies could utilize deuterated fluvastatin to:

Trace Cellular Distribution: Use advanced analytical and imaging techniques to track the precise location of deuterated fluvastatin within cells, offering clues about its interaction with targets other than HMG-CoA reductase. mdpi.comresearchgate.net

Identify Novel Protein Targets: Apply chemoproteomic strategies with deuterated fluvastatin-based probes to discover new protein binding partners. This could uncover previously unknown signaling pathways that fluvastatin influences. Recent research has already shown that statin-induced buildup of HMG-CoA can lead to the modification of other proteins, such as fatty acid synthase, revealing new layers of metabolic regulation. nih.gov

Quantify Gene Expression Changes: Use deuterated fluvastatin in transcriptomic and proteomic studies to get a more accurate measure of its effects on genes and proteins related to inflammation and other pleiotropic pathways. The stability of the deuterated compound can help ensure that the observed effects are from the drug itself and not its metabolites. nih.gov

By exploring these research avenues, the scientific community can unlock the full translational potential of deuterated fluvastatin, elevating it from a simple analytical tool to a sophisticated instrument for fundamental pharmacological discovery.

Q & A

Q. What validated analytical methods are recommended for quantifying Fluvastatin D6 sodium in biological matrices?

High-performance liquid chromatography (HPLC) with UV detection at 235 nm is widely used. Critical parameters include:

- Chromatographic conditions : L1 column (4.6 mm × 10 cm), mobile phase with phosphate buffer (pH 3.5) and methanol (65:35 ratio), and a flow rate of 1.5 mL/min .

- System suitability : Ensure relative standard deviation (RSD) ≤ 2.0% for peak responses in replicate injections .

- Sample preparation : Extract using methanol, centrifuge at 4000 rpm, and dilute with a phosphate buffer to minimize matrix interference .

Q. What is the biochemical mechanism of HMG-CoA reductase inhibition by Fluvastatin D6 sodium?

Fluvastatin D6 sodium is a competitive inhibitor of HMG-CoA reductase with an IC50 of 8 nM. It binds to the enzyme's active site, blocking the conversion of HMG-CoA to mevalonate. Additionally, it activates the Nrf2-dependent antioxidant pathway, protecting vascular smooth muscle cells from oxidative stress .

Q. How can researchers ensure the purity and stereochemical integrity of synthesized Fluvastatin D6 sodium?

- Use deuterium-labeled standards (e.g., USP Fluvastatin Sodium RS) for calibration .

- Validate stereochemistry via chiral HPLC or nuclear magnetic resonance (NMR) to confirm the (3S,5R) configuration .

- Monitor impurities (e.g., anti-isomers) using chromatographic purity tests with a detection limit of 0.1% .

Advanced Research Questions

Q. How should experiments be designed to assess the stability of Fluvastatin D6 sodium under varying pH and temperature conditions?

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), alkaline (0.1 M NaOH), oxidative (3% H2O2), and thermal (40–60°C) conditions. Quantify degradation products using HPLC-UV or LC-MS .

- Dissolution testing : Compare dissolution profiles in water and enzyme-containing media (e.g., papain solution) to simulate gastrointestinal conditions. Optimize media to achieve <5% variability between batches .

Q. What strategies resolve contradictions in pharmacokinetic data for Fluvastatin D6 sodium across studies?

- Cross-validation : Compare data from HPLC, LC-MS/MS, and fluorometric assays to identify methodological biases .

- Population stratification : Account for covariates like LDL cholesterol levels, which influence drug efficacy (e.g., higher pretreatment LDL correlates with greater response) .

- Confounding variables : Evaluate study designs for potential flaws, such as inconsistent sample preparation or uncalibrated equipment .

Q. Which in vitro models are suitable for studying the antioxidant effects of Fluvastatin D6 sodium?

- Vascular smooth muscle cells (VSMCs) : Treat cells with H2O2 or angiotensin II to induce oxidative stress. Measure Nrf2 activation via Western blot and antioxidant markers (e.g., glutathione levels) .

- Endothelial cell models : Assess nitric oxide (NO) production and reactive oxygen species (ROS) reduction using fluorescent probes (e.g., DCFH-DA) .

Q. How can dissolution testing methods be optimized for cross-linked Fluvastatin D6 sodium formulations?